Ortho-Ethylthio vs. Ortho-Chloro: Impact on Calculated Lipophilicity and Hydrogen-Bond Acceptor Count
The ortho-ethylthio substituent confers a measurable increase in calculated lipophilicity (clogP) and hydrogen-bond acceptor (HBA) count relative to the ortho-chloro analog (CAS 1421494-12-3). The target compound exhibits a clogP of approximately 3.2 and 5 HBA, compared to an estimated clogP of ~2.8 and 4 HBA for the chloro derivative [1]. This difference is meaningful for designing compounds with enhanced membrane permeability or for occupying lipophilic sub-pockets in target proteins.
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ≈ 3.2; HBA = 5 |
| Comparator Or Baseline | 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide: clogP ≈ 2.8; HBA = 4 |
| Quantified Difference | ΔclogP ≈ +0.4 log units; ΔHBA = +1 |
| Conditions | Predicted values from mcule property calculator (ALOGPS 2.1); no experimental logP data available for either compound |
Why This Matters
A 0.4-unit increase in clogP can translate to a ~2.5-fold increase in membrane partitioning, which is critical for cell-based phenotypic screening hit expansion where intracellular target engagement is required.
- [1] KuuJia. 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide. CAS 1421494-12-3. https://www.kuujia.com. Accessed 29 Apr 2026. View Source
